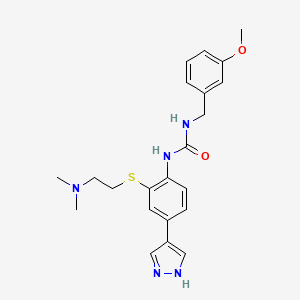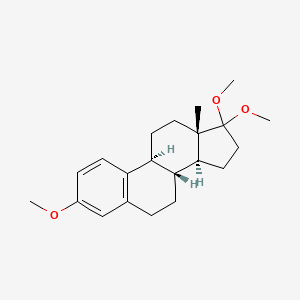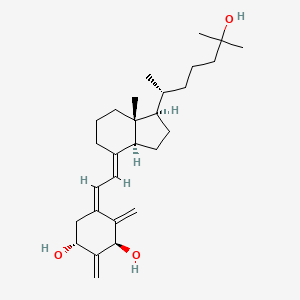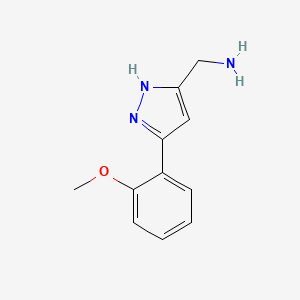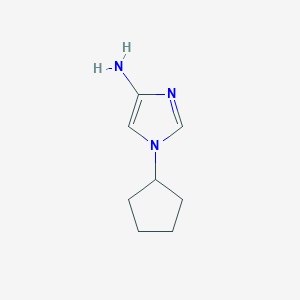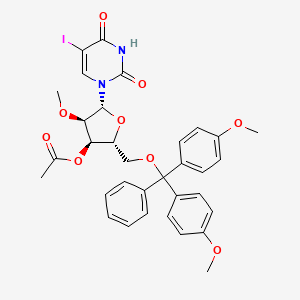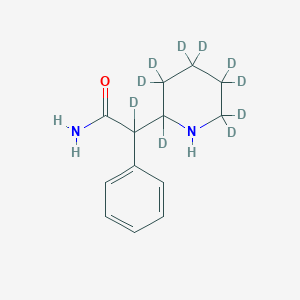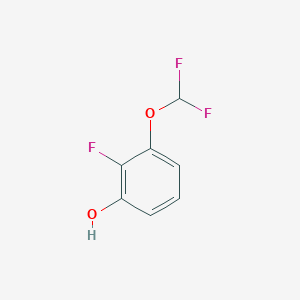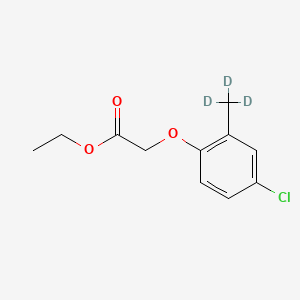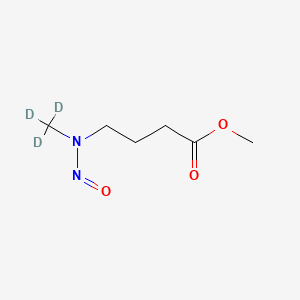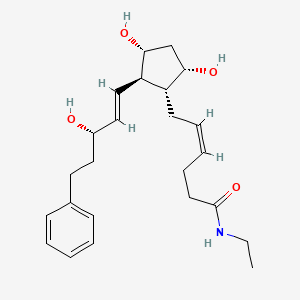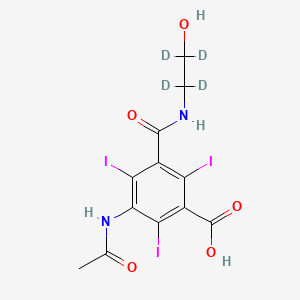![molecular formula C16H27FN2O5Si B13443006 1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)
1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is a synthetic nucleoside analog. This compound is of significant interest in medicinal chemistry due to its potential applications in antiviral and anticancer therapies. The presence of the fluoro and methyl groups, along with the silyl protecting group, enhances its stability and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using tert-butyldimethylsilyl chloride in the presence of imidazole and dimethylformamide.
Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride.
Methylation: The methyl group is introduced using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Deprotection: The silyl protecting groups are removed using a fluoride source like tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
科学的研究の応用
Chemistry
In chemistry, (2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is used to study the mechanisms of nucleoside transport and metabolism. It serves as a probe to investigate the interactions between nucleosides and enzymes involved in their metabolism.
Medicine
In medicine, (2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is being explored for its antiviral and anticancer properties. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Industry
In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its stability and bioavailability make it an attractive candidate for formulation into drugs.
作用機序
The mechanism of action of (2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal function of nucleic acids, leading to the inhibition of viral replication or induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis.
類似化合物との比較
Similar Compounds
- 2’-Deoxy-2’-fluoro-2’-methyl-uridine
- 2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-uridine
- 2’-Deoxy-2’-fluoro-uridine
Uniqueness
(2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is unique due to the combination of the fluoro and methyl groups along with the silyl protecting group. This combination enhances its stability, bioavailability, and therapeutic potential compared to other similar compounds.
特性
分子式 |
C16H27FN2O5Si |
|---|---|
分子量 |
374.48 g/mol |
IUPAC名 |
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H27FN2O5Si/c1-15(2,3)25(5,6)24-12-10(9-20)23-13(16(12,4)17)19-8-7-11(21)18-14(19)22/h7-8,10,12-13,20H,9H2,1-6H3,(H,18,21,22)/t10-,12-,13-,16-/m1/s1 |
InChIキー |
NUCGHVYSFCRLGS-XNIJJKJLSA-N |
異性体SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O[Si](C)(C)C(C)(C)C)F |
正規SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O[Si](C)(C)C(C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
